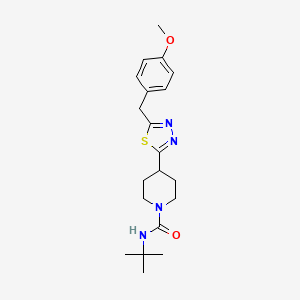![molecular formula C15H13FN2O B2719800 (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide CAS No. 1825668-94-7](/img/structure/B2719800.png)
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide, also known as FMHC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FMHC is a cyanamide derivative that has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide is not fully understood. However, it is believed that (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide acts as an inhibitor of protein-protein interactions by binding to a specific site on the target protein. This binding disrupts the interaction between the target protein and its binding partner, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been shown to have a range of biochemical and physiological effects. In addition to its role as a protein-protein interaction inhibitor, (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been shown to inhibit the activity of histone acetyltransferases (HATs). HATs play a key role in the regulation of gene expression, and their dysregulation has been implicated in a range of diseases, including cancer. (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and has been shown to be effective in a range of applications. However, there are also some limitations to the use of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide in lab experiments. For example, (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide is not selective for a specific protein-protein interaction and may inhibit other interactions in addition to the target interaction. Additionally, the mechanism of action of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide is not fully understood, which may limit its use in certain applications.
未来方向
There are several possible future directions for research on (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide. One area of interest is the development of more selective inhibitors of protein-protein interactions. Another potential direction is the study of the role of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide in the regulation of epigenetic modifications, such as DNA methylation and histone modification. Additionally, further research is needed to fully understand the mechanism of action of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide and its potential applications in the treatment of diseases such as cancer.
合成方法
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 4-(hydroxymethyl)benzylamine to form an intermediate compound. This intermediate is then reacted with cyanogen bromide to yield (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide. The synthesis of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been optimized to produce high yields and purity.
科学研究应用
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been used in scientific research as a tool for studying a range of biological processes. One of the most notable applications of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide is in the study of protein-protein interactions. (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been shown to be an effective inhibitor of the interaction between the transcription factor c-Jun and its binding partner, c-Fos. This interaction plays a key role in the regulation of gene expression and has been implicated in a range of diseases, including cancer. (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has also been used to study the role of protein acetylation in cellular signaling pathways.
属性
IUPAC Name |
(4-fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-14-5-7-15(8-6-14)18(11-17)9-12-1-3-13(10-19)4-2-12/h1-8,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBBKSBMBYAWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C#N)C2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[Cyano(4-fluorophenyl)amino]methyl}phenyl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

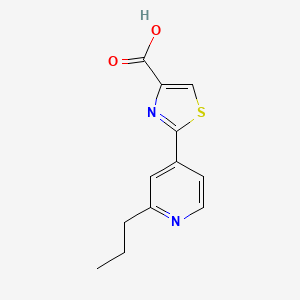
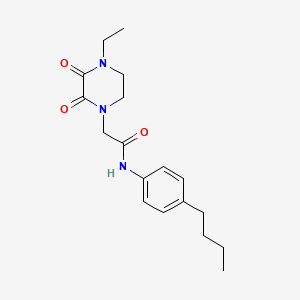

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide](/img/structure/B2719721.png)
![N-(furan-2-ylmethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719724.png)
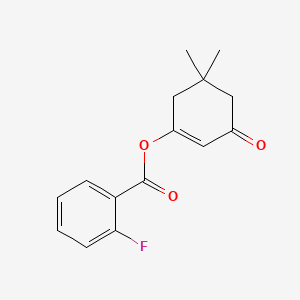
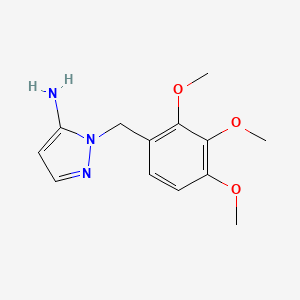
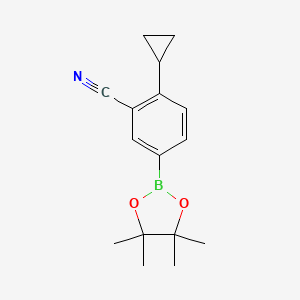
![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)
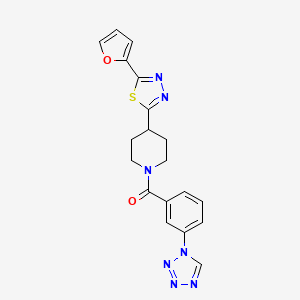

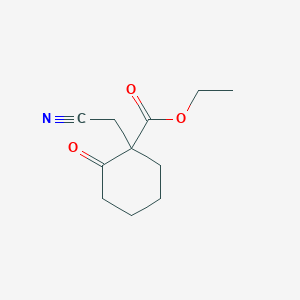
![Methyl 2-[(trifluoromethyl)sulfanyl]acetate](/img/structure/B2719736.png)
